1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE
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Overview
Description
1-Cyclopentyl-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. This method is straightforward and rapid, providing an efficient route to obtain polysubstituted pyrazoles . Another method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Cyclopentyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-3-methyl-1H-pyrazole has numerous applications in scientific research. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities . This compound is also used in the development of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles often exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on the specific molecular targets and pathways involved are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
1-Cyclopentyl-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives such as 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines . These compounds share similar structural features but may exhibit different reactivity and biological activities due to variations in their substituents and tautomeric forms. The unique cyclopentyl and methyl groups in this compound contribute to its distinct properties and applications.
Properties
CAS No. |
1170199-10-6 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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